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molecular formula C15H21N3O B8734891 1-(3-Cyanopropyl)-4-(2-methoxyphenyl)-piperazine

1-(3-Cyanopropyl)-4-(2-methoxyphenyl)-piperazine

Cat. No. B8734891
M. Wt: 259.35 g/mol
InChI Key: WVSYERWOHPJBJI-UHFFFAOYSA-N
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Patent
US07875617B2

Procedure details

A mixture of 2-methoxy-phenylpiperazine (8 g), K2CO3 (2.5 eq) and 4-bromobutyronitrile (1.05 eq) in CH3CN (150 mL) was refluxed for 10 h. After filtration and concentration in vacuo, the residue is taken up in AcOEt (1000 ml), washed with H2O, the organic layer is washed with aqueous HCl (50 mL, 1 M). Then the acid layer is washed with AcOEt (2×20 ml) and neutralized with aqueous NH3 (28% in H2O) until pH 11. Extraction is carried out with AcOEt, the organic layer is dried with Na2SO4 and concentrated in vacuo. The residual solid is crystallized in hexane to give the title compound (6.8 g, 75%, mp 74° C.). 1H NMR (200 MHz, CDCl3) δ 1.80-1.94 (m, 2H), 2.43-2.57 (m, 4H), 2.62-2.67 (m, 4H), 3.09 (m, 4H), 3.87 (s, 3H), 6.85-7.04. 13C NMR (50 MHz, CDCl3) δ 14.9, 22.7, 50.5, 53.2, 55.3, 56.3, 111.1, 118.1, 119.8, 120.9, 122.9, 141.1, 152.2.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.C([O-])([O-])=O.[K+].[K+].Br[CH2:22][CH2:23][CH2:24][C:25]#[N:26]>CC#N>[C:25]([CH2:24][CH2:23][CH2:22][N:12]1[CH2:13][CH2:14][N:9]([C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[O:2][CH3:1])[CH2:10][CH2:11]1)#[N:26] |f:1.2.3|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCC#N
Name
Quantity
150 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 10 h
Duration
10 h
FILTRATION
Type
FILTRATION
Details
After filtration and concentration in vacuo
WASH
Type
WASH
Details
washed with H2O
WASH
Type
WASH
Details
the organic layer is washed with aqueous HCl (50 mL, 1 M)
WASH
Type
WASH
Details
Then the acid layer is washed with AcOEt (2×20 ml)
EXTRACTION
Type
EXTRACTION
Details
Extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer is dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residual solid is crystallized in hexane

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCCN1CCN(CC1)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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